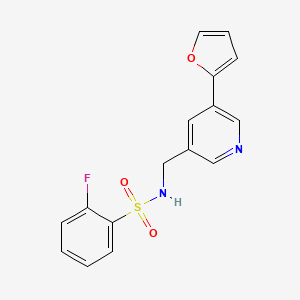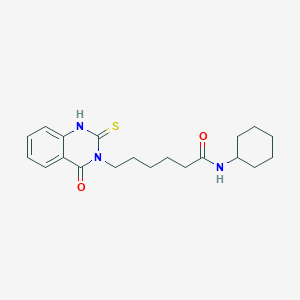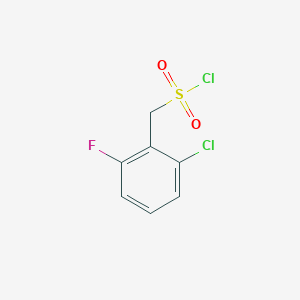
2-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development.
Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling Reactions
This compound could potentially be used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds and are known for their mild and functional group tolerant reaction conditions .
Protodeboronation of Pinacol Boronic Esters
The compound might be involved in the protodeboronation of pinacol boronic esters . This process is a radical approach that can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Anti-Bacterial Applications
As a chalcone derivative, the compound could potentially exhibit antibacterial properties . Chalcones are known for their wide range of biological activities, including antibacterial effects .
Anti-Cancer Applications
The compound might have potential applications in cancer treatment. It is suggested to exhibit high coumarin 7-hydroxylase activity and can act in the hydroxylation of the anti-cancer drugs cyclophosphamide and ifosphamide .
Inhibition of Collagen Synthesis
The compound could potentially be used to inhibit collagen synthesis . Certain compounds with similar structures have been shown to reduce collagen deposition in liver fibrosis models .
Anti-Fibrotic Activity
The compound might exhibit anti-fibrotic activity. Similar compounds have been shown to block the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells, which play a role in fibrosis .
Mécanisme D'action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be involved in carbon-carbon bond formation.
Mode of Action
The compound’s mode of action is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to Suzuki–Miyaura coupling reactions . These reactions are widely used in organic synthesis and involve the formation of carbon-carbon bonds . The downstream effects of these reactions can lead to the synthesis of a variety of organic compounds.
Pharmacokinetics
It is known that the compound’s stability and reactivity can be influenced by various factors, such as the presence of other functional groups .
Result of Action
The result of the compound’s action is likely the formation of new carbon-carbon bonds through Suzuki–Miyaura coupling reactions . This can lead to the synthesis of a variety of organic compounds, which can have various applications in fields such as medicinal chemistry and materials science.
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of other functional groups can affect the compound’s reactivity and stability . Additionally, the compound’s action can be influenced by the conditions under which the Suzuki–Miyaura coupling reactions are carried out .
Propriétés
IUPAC Name |
2-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c17-14-4-1-2-6-16(14)23(20,21)19-10-12-8-13(11-18-9-12)15-5-3-7-22-15/h1-9,11,19H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRVVFAPCXUVTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2371663.png)


![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2371669.png)
![Ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2371670.png)
![2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2371671.png)
![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide](/img/structure/B2371672.png)
![[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2371675.png)

![6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2371678.png)


